
sodium;2-dodecylbenzenesulfonate
Overview
Description
Sodium 2-dodecylbenzenesulfonate (C₁₈H₂₉NaO₃S), commonly abbreviated as SDBS, is an anionic surfactant with a branched dodecyl chain attached to a benzene ring sulfonated at the para position (often referred to as "linear" in commercial contexts despite its branching). Its molecular weight is 348.48 g/mol, and it is widely used in detergents, emulsifiers, and enhanced oil recovery (EOR) due to its ability to reduce interfacial tension (IFT) . SDBS is regulated under 21 CFR 173.405 for specific industrial applications, reflecting its safety profile when used within defined limits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are synthesized from starch through the action of cyclodextrin glycosyltransferase (CGTase) enzymes. The process involves the enzymatic conversion of starch into cyclodextrins under controlled conditions. The reaction typically occurs in an aqueous medium at a pH of around 5-6 and a temperature of 50-60°C. The reaction mixture is then purified to isolate the desired cyclodextrin.
Industrial Production Methods
Industrial production of cyclodextrins involves the use of large-scale bioreactors where starch is enzymatically converted into cyclodextrins. The process includes steps such as liquefaction of starch, enzymatic conversion, and purification. The purified cyclodextrins are then dried and packaged for various applications.
Chemical Reactions Analysis
Side Reactions and Challenges
The sulfonation process is prone to side reactions , which affect product purity:
A. Sulfone Formation
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Mechanism : Over-oxidation of the sulfonic acid group to sulfone under harsh conditions (e.g., high temperature, prolonged reaction time) .
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Mitigation : Use of SO₃ instead of H₂SO₄ reduces sulfone formation .
B. Polysulfonic Acid Generation
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Mechanism : Multiple sulfonation of the benzene ring when excess sulfonating agent or high temperatures are used .
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Impact : Reduces product yield and complicates purification .
Data Table 2: Factors Influencing Side Reactions
Degradation and Modification
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Photocatalytic Degradation :
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Formaldehyde Reaction :
Data Table 3: Formaldehyde Reaction Products
Product | Key Property | Oil Displacement Efficiency |
---|---|---|
SDBS-2 | Reduced interfacial tension | 25% |
SDBS-4 | Improved foaming ability | 20% |
Environmental and Biological Interactions
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Surfactant Activity :
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Aquatic Toxicity :
Analytical Characterization
Scientific Research Applications
Household and Industrial Cleaning
Household Cleaning Products:
- SDBS is a key ingredient in various cleaning agents such as laundry detergents, dishwashing liquids, and all-purpose cleaners. Its ability to improve wetting and dispersal makes it effective in removing dirt and grease from surfaces.
Industrial Cleaning Agents:
- In industrial settings, SDBS is utilized in metal cleaning solutions, automotive cleaners, and ceramic cleaning agents. It effectively removes oils, pigments, and adhesives from machinery and components .
Application | Description |
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Household Detergents | Enhances cleaning efficacy in laundry and dishwashing products. |
Industrial Cleaners | Used in formulations for metal, automotive, and ceramic cleaning. |
Textile Industry
In the textile industry, SDBS plays a crucial role in dyeing processes. It enhances dye uptake, improves uniformity in dye application, and increases the softness of fabrics. Additionally, it is employed as a desizing agent and refining agent for cotton fabrics .
Textile Application | Function |
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Dyeing | Improves dye uptake and uniformity. |
Refining | Used as a desizing agent for cotton fabrics. |
Pharmaceutical Applications
SDBS has been studied for its efficacy in treating skin conditions caused by Demodex mites. Clinical trials have demonstrated that SDBS can significantly reduce inflammatory lesions associated with demodicidosis, outperforming traditional treatments like metronidazole .
Pharmaceutical Use | Effectiveness |
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Demodicidosis Treatment | Achieved an effective rate of 87.1% in clinical trials. |
Environmental Applications
Recent studies have explored the use of SDBS in wastewater treatment processes. Its degradation typically involves desulfonation followed by aromatic ring opening, which can be enhanced through solar-mediated electrochemical methods . This application is particularly relevant for managing wastewater from industries that utilize SDBS.
Environmental Application | Process |
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Wastewater Treatment | Degradation via solar-mediated electrochemical oxidation. |
Food Industry
SDBS is also used as a sanitizer for fruits and vegetables, providing effective decontamination while being safe for consumption when used correctly . Its ability to reduce surface tension aids in the removal of dirt and pathogens.
Food Application | Function |
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Sanitization | Used to clean fruits and vegetables effectively. |
Research and Development
In research settings, SDBS has been utilized as a dispersant for nanomaterials such as graphene nanoflakes and single-walled carbon nanotubes (SWCNTs). It facilitates the stabilization of these materials in aqueous solutions, enhancing their applicability in various fields including electronics and materials science .
Research Application | Functionality |
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Nanomaterial Dispersal | Stabilizes graphene nanoflakes and SWCNTs in solution. |
Case Studies
- Clinical Study on Demodicidosis:
- Environmental Impact Assessment:
- Nanotechnology Applications:
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules.
Comparison with Similar Compounds
Sodium Lignosulfonate
Sodium lignosulfonate, a byproduct of wood pulping, is a natural anionic surfactant. A study comparing SDBS, sodium lignosulfonate, and sodium p-toluene sulfonate for EOR demonstrated that SDBS achieved the lowest IFT (0.12 mN/m) compared to sodium lignosulfonate (1.89 mN/m) and sodium p-toluene sulfonate (0.09 mN/m). This superior performance is attributed to SDBS’s hydrophobic alkyl chain and polar sulfonate group, which enhance micelle formation and oil displacement efficiency .
Surfactant | Interfacial Tension (mN/m) | Biodegradability | Source |
---|---|---|---|
SDBS | 0.12 | Moderate | Synthetic |
Sodium lignosulfonate | 1.89 | High | Natural |
Sodium p-toluene sulfonate | 0.09 | Low | Synthetic |
Linear Alkylbenzene Sulfonates (LAS)
LAS, structurally similar to SDBS but with a linear alkyl chain, exhibits higher biodegradability (80–90% degradation in 28 days) compared to SDBS (50–60%) due to reduced steric hindrance. However, SDBS outperforms LAS in hard water due to its branched structure, which resists precipitation with Ca²⁺/Mg²⁺ ions .
Sodium Dodecyl Sulfate (SDS)
SDS (C₁₂H₂₅SO₄Na) lacks the benzene ring, resulting in higher critical micelle concentration (CMC: 8.2 mM) compared to SDBS (CMC: 1.5 mM). This makes SDBS more efficient at lower concentrations for emulsification. SDS also shows higher aquatic toxicity (LC₅₀ for Daphnia magna: 2.4 mg/L) than SDBS (LC₅₀: 8.7 mg/L) .
Sodium p-Toluene Sulfonate
This compound features a methyl-substituted benzene ring. While it achieves slightly lower IFT than SDBS (0.09 mN/m), its smaller alkyl chain limits micelle stability, making it less effective for long-term oil recovery .
ABSNa50 (Sodium Alkylbenzene Sulfonate)
ABSNa50, a commercial sodium alkylbenzene sulfonate with an undecyl chain, shares similar surfactant properties with SDBS. However, studies show SDBS forms more stable micelles in saline environments due to its longer dodecyl chain, enhancing its utility in petroleum extraction .
Environmental and Toxicological Considerations
SDBS exhibits moderate biodegradability but poses chronic aquatic toxicity (EC₅₀ for algae: 5.2 mg/L) . Electrochemical degradation using boron-doped diamond (BDD) anodes efficiently breaks SDBS into carboxylic acids (e.g., oxalic acid), achieving 95% TOC removal at neutral pH . In contrast, sodium lignosulfonate degrades more rapidly via microbial pathways, minimizing ecological risks .
Key Research Findings
- Enhanced Oil Recovery: SDBS reduces IFT to 0.12 mN/m, outperforming sodium lignosulfonate and matching sodium p-toluene sulfonate in efficiency .
- Flame Retardancy : When combined with EDA-DOPO, SDBS reduces dripping in polyurethane foams, achieving HF1 fire ratings .
- Environmental Remediation : Zero-valent iron (ZVI) effectively removes SDBS (90% efficiency) from wastewater at near-neutral pH .
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for sodium 2-dodecylbenzenesulfonate (SDBS) in industrial and laboratory settings?
SDBS is synthesized via a multi-step chemical process:
- Dehydrogenation : Linear paraffins (C10–C14) are dehydrogenated to form linear olefins.
- Alkylation : Olefins react with benzene to produce linear alkylbenzenes (LAB).
- Sulfonation : LAB is sulfonated using concentrated sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide to yield SDBS .
- Purification : Residual sulfuric acid and unsulfonated hydrocarbons are removed via phase separation.
Commercial SDBS typically contains a mixture of alkyl chain lengths (C10–C16) and isomers, with ~87–98% linearity .
Q. How can researchers accurately quantify SDBS concentrations in aqueous solutions during experimental studies?
- Liquid Chromatography-Mass Spectrometry (LC/MS) : Provides high sensitivity for SDBS homologs and isomers (e.g., using columns like Shodex DE-213 or GF-310 HQ) .
- Spectrophotometry : Methylthioninium chloride (MBAS assay) detects anionic surfactants at 652 nm, validated for SDBS in environmental samples .
- Mitigating Interference : Adding SDBS (40 mg/L) to extraction solvents reduces adsorption losses of analytes like quaternary ammonium compounds (QACs) on glassware .
Q. What experimental precautions are critical when handling SDBS in laboratory environments?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of aerosolized particles.
- Waste Management : Collect SDBS-containing waste separately for professional disposal to avoid environmental contamination .
Advanced Research Questions
Q. How does the inclusion of SDBS in extraction solvents improve the recovery efficiency of quaternary ammonium compounds (QACs) in analytical workflows?
SDBS reduces QAC adsorption on glassware by forming micelles that encapsulate QAC ions. At 40 mg/L SDBS, extraction efficiency increases by 15–20% due to electrostatic shielding and reduced surface interactions. This method is critical for accurate trace analysis of QACs in environmental matrices .
Q. What mechanistic insights explain the enhanced stabilization of zinc-ion battery anodes using SDBS as a non-sacrificial electrolyte additive?
SDBS coordinates with Zn²+ ions via its sulfonate group, forming a stable solid-electrolyte interphase (SEI) that suppresses dendrite growth. Computational studies show SDBS’s high HOMO energy level (-5.2 eV) enhances adsorption on Zn surfaces, improving Coulombic efficiency (99.3% over 500 cycles) and cycle stability .
Q. How do mixed surfactant systems containing SDBS and nonionic admixtures affect interfacial tension and surface elasticity in colloidal systems?
- Adsorption Mechanism : Nonionic dodecylbenzene (DDB) co-adsorbs with SDBS at interfaces, dominating the adsorption layer even at low concentrations.
- Surface Elasticity : DDB increases surface elasticity by 30–50% due to tighter packing of surfactant molecules.
- Counterion Effects : Trivalent ions (e.g., Fe³⁺) reduce surface tension by 15–20 mN/m via stronger Stern-layer binding .
Q. What computational models effectively describe the degradation kinetics of SDBS in advanced oxidation processes (AOPs)?
- Electro/Fe²⁺-Persulfate Systems : SDBS degradation follows pseudo-first-order kinetics () with hydroxyl (•OH) and sulfate (SO₄•⁻) radicals as primary oxidants.
- Langmuir-Hinshelwood Model : Validates adsorption-dependent degradation, where surface-bound SDBS reacts with radicals () .
Q. How do catalytic systems like La₂O₃/Fe₃O₄ enhance the mechanochemical degradation efficiency of SDBS compared to traditional methods?
- Reactive Oxygen Species (ROS) : La₂O₃ generates •OH via electron-hole pairs under mechanical stress, achieving 95% SDBS degradation in 60 minutes.
- Magnetic Recovery : Fe₃O₄ enables catalyst reuse for 5 cycles with <10% efficiency loss, outperforming TiO₂-based methods by 30% in energy efficiency .
Q. Methodological Considerations
- Contradiction Analysis : While SDBS is effective in QAC recovery , its presence in environmental samples complicates MBAS assays due to false positives. Cross-validation with LC/MS is recommended .
- Data Interpretation : Surface tension reductions in mixed surfactant systems require distinguishing SDBS’s ionic contributions from nonionic admixtures .
Properties
IUPAC Name |
sodium;2-dodecylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQZARZPUDIFP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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